molecular formula C9H9N3O2 B13089730 2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13089730
M. Wt: 191.19 g/mol
InChI Key: UJECARRMWHBWJC-UHFFFAOYSA-N
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Description

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-ylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 2-methyl-4-chloropyrimidine with prop-2-yn-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the prop-2-yn-1-ylamino group.

Scientific Research Applications

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features that include a methyl group, a prop-2-yn-1-yl group, and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O2C_{10}H_{11}N_{3}O_{2} with a molecular weight of 205.21 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Property Value
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural FeaturesPyrimidine ring with methyl and propynyl substitutions

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects. These properties are attributed to its ability to modulate signaling pathways involved in neuronal survival and inflammation. Notably, it has been shown to inhibit specific enzymes that contribute to neuroinflammation, thereby protecting neuronal cells from damage associated with neurodegenerative diseases.

Anti-inflammatory Effects

The compound's anti-inflammatory activity is linked to its capacity to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies suggest that it can effectively reduce the release of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are key mediators of inflammation .

The precise mechanisms by which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, blocking their activity and subsequently modulating biochemical pathways related to inflammation and cellular stress responses.
  • Receptor Interaction : It may interact with cellular receptors, influencing various signaling cascades that regulate cell survival and inflammatory responses .

Study on Neuroprotection

A study conducted on neuronal cell lines demonstrated that treatment with 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine derivatives resulted in reduced apoptosis under oxidative stress conditions. The findings suggested that these compounds could serve as potential therapeutic agents for conditions like Alzheimer's disease by enhancing neuronal resilience against oxidative damage.

Anti-inflammatory Activity Assessment

In vitro assays evaluating the anti-inflammatory properties of this compound revealed significant reductions in the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests a promising role for the compound in managing chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activity of 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine derivatives can be compared with structurally similar compounds. Below is a table summarizing key characteristics:

Compound Name Molecular Formula Molecular Weight Biological Activity
2-Methyl-4-[methyl(prop-2-yne)amino]pyrimidineC10H11N3O2205.21 g/molNeuroprotective, Anti-inflammatory
6-[Prop-(2)-yn-(1)-yloxy]amino-pyrimidineC8H7N3O3221.21 g/molEnzyme inhibition
Methyl 4-[but-(3)-yn-(2)-ylamino]pyrimidineC10H11N3O2205.21 g/molModerate anti-inflammatory

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-methyl-4-(prop-2-ynylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-4-10-8-7(9(13)14)5-11-6(2)12-8/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)

InChI Key

UJECARRMWHBWJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NCC#C)C(=O)O

Origin of Product

United States

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